Convolidine Convolidine Steroidal Alkaloidfrom Convolvulus krauseanus and Convolvulus subhirsutus
Brand Name: Vulcanchem
CAS No.: 63911-32-0
VCID: VC20740326
InChI: InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12?
SMILES: COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

Convolidine

CAS No.: 63911-32-0

Cat. No.: VC20740326

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Convolidine - 63911-32-0

CAS No. 63911-32-0
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate
Standard InChI InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12?
Standard InChI Key GWWGRYGNRKFSSX-FOSCPWQOSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O
SMILES COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O
Canonical SMILES COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O

Chemical Structure and Properties

Structural Characteristics

Convolidine presents a distinctive molecular structure characterized by an 8-azabicyclo[3.2.1]octane core linked to a 4-hydroxy-3-methoxybenzoate group. Its IUPAC name is 8-azabicyclo[3.2.1]octan-3-yl 4-hydroxy-3-methoxybenzoate . The presence of both the azabicyclic scaffold and the methoxybenzoate moiety contributes to its unique chemical behavior and potential biological activities.

The molecule contains both polar and non-polar regions, which influence its solubility profile and interaction with biological targets. The bicyclic nitrogen-containing core provides a basic center, while the hydroxyl and methoxy substituents on the aromatic ring can participate in hydrogen bonding and other intermolecular interactions.

Physical and Chemical Properties

Convolidine possesses specific physical and chemical properties that are critical for understanding its behavior in biological systems and for analytical purposes. Table 1 summarizes these key properties:

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.31 g/mol
Exact Mass277.13140809 g/mol
TPSA (Topological Polar Surface Area)67.80 Ų
XlogP2.50
AlogP (Atomic LogP)1.84
H-Bond Acceptors5
H-Bond Donors2
Rotatable Bonds3
Physical AppearanceBeige-light brown powder
SolubilitySoluble in chloroform and DMSO

The SMILES notation for convolidine is COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O, and its InChI key is GWWGRYGNRKFSSX-UHFFFAOYSA-N . These standardized chemical identifiers are essential for database searches and compound identification in analytical chemistry.

Pharmacokinetic Profile

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of convolidine is crucial for evaluating its potential as a therapeutic agent. Table 2 presents the predicted ADMET properties for convolidine based on computational analyses:

ParameterPredictionProbability (%)Source
Human Intestinal AbsorptionPositive97.57%
Caco-2 PermeabilityPositive53.16%
Blood-Brain Barrier PenetrationNegative52.50%
Human Oral BioavailabilityNegative51.43%
Subcellular LocalizationMitochondria79.82%

Metabolic Interactions

The metabolic fate of convolidine, including its interactions with drug-metabolizing enzymes and transporters, is an important consideration for its pharmacological profile. Table 3 summarizes the predicted interactions with key metabolic enzymes and transporters:

TargetPredictionProbability (%)Source
OATP2B1 InhibitionNegative100.00%
OATP1B1 InhibitionPositive94.04%
OATP1B3 InhibitionPositive93.66%
MATE1 InhibitionNegative88.00%
OCT2 InhibitionNegative72.50%
BSEP InhibitionNegative85.40%
P-glycoprotein InhibitionNegative95.07%
P-glycoprotein SubstrateNegative62.23%
CYP3A4 SubstratePositive53.01%
CYP2C9 SubstrateNegative80.27%
CYP2D6 SubstratePositive38.55%
CYP3A4 InhibitionNegative78.55%
CYP2C9 InhibitionNegative89.03%
CYP2C19 InhibitionNegative79.18%
CYP2D6 InhibitionNegative67.64%
CYP1A2 InhibitionNegative66.22%

Pharmacological Properties and Research Findings

Research Status and Gaps

Despite the potential pharmacological significance of convolidine, there appears to be a scarcity of comprehensive clinical and mechanistic studies focusing specifically on this compound. The current research landscape reveals several gaps:

  • Limited data on the isolated effects of convolidine separate from plant extracts

  • Insufficient clinical studies to validate preclinical findings

  • Incomplete understanding of specific molecular targets and mechanisms of action

  • Need for standardized analytical methods for consistent identification and quantification in plant materials

As noted in research on related compounds, "Despite [...] elaborate preclinical pharmacological profile, detailed clinical investigations and mechanistic mode-of-action studies of this important herb are yet to be executed" . This observation likely extends to convolidine specifically, highlighting the need for more targeted research.

Analytical Methods for Identification and Quantification

Chromatographic and Spectroscopic Techniques

The identification and quantification of convolidine in plant extracts and pharmaceutical preparations typically involve various analytical techniques. These methods are essential for quality control, standardization, and research purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly valuable for identifying convolidine, with attention to its molecular ion at m/z 277.4959 and characteristic fragmentation patterns. For accurate quantification, validated methods using calibration curves with authentic reference standards are necessary.

High-Performance Liquid Chromatography (HPLC) with appropriate column selection (typically C18) and mobile phase optimization can provide effective separation of convolidine from complex plant matrices. The compound's ability to be solubilized in chloroform and DMSO can inform extraction and sample preparation protocols for these analytical methods.

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